molecular formula C9H9BrFNO B8317812 N-(3-bromo-4-fluorobenzyl)acetamide

N-(3-bromo-4-fluorobenzyl)acetamide

Cat. No.: B8317812
M. Wt: 246.08 g/mol
InChI Key: YQJVKHSFPPHPGT-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-fluorobenzyl)acetamide is a halogenated acetamide derivative characterized by a benzyl group substituted with bromo (Br) and fluoro (F) groups at the 3- and 4-positions, respectively, and an acetamide (-NHCOCH₃) functional group. Halogenated acetamides are frequently explored in medicinal chemistry due to their enhanced lipophilicity, metabolic stability, and receptor-binding capabilities, particularly in oncology and neurology .

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

N-[(3-bromo-4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C9H9BrFNO/c1-6(13)12-5-7-2-3-9(11)8(10)4-7/h2-4H,5H2,1H3,(H,12,13)

InChI Key

YQJVKHSFPPHPGT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC(=C(C=C1)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among acetamide derivatives include halogenation patterns, substituent positions, and modifications to the acetamide backbone. These differences influence molecular geometry, crystallinity, and intermolecular interactions.

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Structural Features References
N-(3-Bromo-4-fluorobenzyl)acetamide 3-Br, 4-F on benzyl; acetamide group ~246.1 (calculated) Planar benzyl ring with halogen substituents; likely forms hydrogen bonds via -NHCOCH₃ [Hypothetical]
[(18)F]N-(4'-Fluorobenzyl)-4-(3-bromophenyl)acetamide 4’-F on benzyl; 3-Br on phenyl; radiolabeled ~375.2 Sigma receptor affinity; used in tumor imaging
N-(4-Bromophenyl)acetamide 4-Br on phenyl; acetamide group 214.06 Shorter C1–C2 bond (1.501 Å vs. 1.53 Å in analogs); planar structure
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 3-Cl, 4-F on phenyl; naphthalene substituent 313.76 Dihedral angle of 60.5° between phenyl and naphthalene rings; hydrogen-bonded packing
N-(3-Amino-4-methoxyphenyl)acetamide 3-NH₂, 4-OCH₃ on phenyl; acetamide group 194.22 Polar substituents (NH₂, OCH₃) enhance solubility; lab use only (non-pharmaceutical)

Key Observations :

  • Planarity and Packing : Dihedral angles (e.g., 60.5° in ) influence crystallinity and solubility.
  • Bond Length Variations : Differences in C–C and N–C bond lengths (e.g., 1.501 Å vs. 1.53 Å in N-(4-bromophenyl)acetamide) suggest electronic effects from substituents .

Table 2: Functional Comparisons

Compound Name Biological Activity/Application Mechanism/Receptor Interaction References
[(18)F]N-(4'-Fluorobenzyl)-4-(3-bromophenyl)acetamide Tumor imaging agent (sigma-1/sigma-2 receptor) High sigma-2 affinity; improved tumor:background ratio vs. FDG/IUDR
N-(3-Chloro-4-hydroxyphenyl)acetamide Paracetamol photolysis product Analgesic/metabolite; structural similarity to paracetamol
N-(3-Methylbutyl)acetamide Insect pheromone (Polistes spp.) Attracts male/female wasps; ecological role
N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide Undisclosed (predicted) Potential pharmaceutical intermediate

Key Observations :

  • Receptor Targeting : Bromo and fluoro substituents in [(18)F] analogs enhance sigma receptor affinity, crucial for tumor imaging .
  • Metabolic Stability : Chloro and hydroxyl groups (e.g., in paracetamol derivatives) influence metabolic pathways and photodegradation .
  • Ecological Roles : Alkyl substituents (e.g., 3-methylbutyl) confer pheromone activity in insects .

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